Exact Mass and Rotatable Bond Count: Differentiation from 4-Phenylbutanamide Isomer
N-Methoxy-N-methyl-2-phenylbutanamide (CAS 166337-42-4, 2-phenyl isomer) and its positional isomer N-methoxy-N-methyl-4-phenylbutanamide (CAS 177756-65-9, 4-phenyl isomer) are distinct compounds with identical molecular formula (C₁₂H₁₇NO₂) and exact mass (207.125928785 Da) [1]. Both share zero hydrogen bond donors and a topological polar surface area of 29.5 Ų [1]. The 2-phenyl isomer possesses a rotatable bond count of 4 versus 5 for the 4-phenyl isomer [1], a difference that affects molecular flexibility and conformational energetics in receptor binding and chromatographic retention.
| Evidence Dimension | Rotatable bond count |
|---|---|
| Target Compound Data | 4 rotatable bonds |
| Comparator Or Baseline | N-methoxy-N-methyl-4-phenylbutanamide: 5 rotatable bonds |
| Quantified Difference | Δ = 1 rotatable bond (25% higher in comparator) |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem) |
Why This Matters
Rotatable bond count influences molecular flexibility and conformational entropy; the 25% difference between 2-phenyl and 4-phenyl isomers can affect ligand binding thermodynamics and HPLC retention characteristics, making correct isomer identification critical for reproducible synthetic outcomes.
- [1] PubChem. N-methoxy-N-methyl-2-phenylbutanamide. Computed Properties. National Center for Biotechnology Information. 2026. View Source
